molecular formula C11H15ClN2O4S2 B2851651 3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1448057-93-9

3-((4-chlorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2851651
CAS No.: 1448057-93-9
M. Wt: 338.82
InChI Key: YORUDVSRTWPVEM-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their wide range of biological activities . Sulfonamides are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Synthesis Analysis

While specific synthesis information for the compound is not available, similar compounds such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized from 4-chlorobenzoic acid in a multi-step process . Another study reported the synthesis of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUDVSRTWPVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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